2-Ethyloxan-4-amine: Structural Architecture, Synthesis, and Medicinal Utility
2-Ethyloxan-4-amine: Structural Architecture, Synthesis, and Medicinal Utility
[1][2]
Executive Summary
2-Ethyloxan-4-amine (CAS: 211814-15-2 / 1334147-26-0), systematically known as 2-ethyltetrahydro-2H-pyran-4-amine , represents a critical saturated oxygen heterocycle in modern drug discovery.[1] Unlike simple piperidines or morpholines, the tetrahydropyran (oxane) scaffold offers unique physicochemical properties—specifically lowered basicity and altered lipophilicity—making it an ideal bioisostere for cyclic amines in central nervous system (CNS) and kinase inhibitor programs.[1]
This guide analyzes the molecule’s stereochemical complexity, industrial synthesis via the Prins cyclization manifold, and its validated role as a pharmacophore in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease.[1]
Chemical Identity and Stereochemical Dynamics[1][2]
Structural Definition
The molecule consists of a six-membered saturated ether ring (oxane/tetrahydropyran) substituted with an ethyl group at the C2 position and a primary amine at the C4 position.[1]
| Property | Data |
| IUPAC Name | 2-ethyltetrahydro-2H-pyran-4-amine |
| Common Name | 2-Ethyloxan-4-amine |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| SMILES | CCC1CC(N)CCO1 |
| LogP (Calc) | 0.3 – 0.6 (Low Lipophilicity) |
| pKa (Calc) | ~10.5 (Typical primary amine) |
| Topological Polar Surface Area | 35.3 Ų |
Stereoisomerism and Conformation
The 1,3-relationship between the C2-ethyl and C4-amine substituents generates two diastereomers: Cis and Trans .[1]
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Cis-isomer ((2R,4S) / (2S,4R)): In the lowest energy chair conformation, the bulky C2-ethyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] In the cis isomer, the C4-amine is also equatorial .[1] This (e,e)-conformation is thermodynamically favored.[1]
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Trans-isomer ((2R,4R) / (2S,4S)): With the C2-ethyl group equatorial, the C4-amine must occupy the axial position.[1]
Implication for Drug Design: The cis isomer typically exhibits superior metabolic stability and receptor binding affinity due to the defined vector of the equatorial amine.[1]
Figure 1: Stereochemical relationship between Cis and Trans isomers based on chair conformation stability.
Synthesis and Manufacturing Protocols
The industrial synthesis of 2-ethyloxan-4-amine typically avoids direct ring construction from acyclic amines.[1] Instead, it relies on the Prins Cyclization followed by functional group interconversion.
The Modified Prins Route (Path A)
This route is preferred for scalability and access to the ketone intermediate.[1]
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Cyclization: Condensation of Propanal (C3) with But-3-en-1-ol (C4) under acidic conditions (e.g., H₂SO₄ or Triflic acid).[1] This forms the tetrahydropyran ring.[1][2]
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Note: The initial product is often the 4-hydroxy or 4-formate ester, depending on the solvent.[1]
-
-
Oxidation: The resulting 2-ethyltetrahydro-2H-pyran-4-ol is oxidized (Jones reagent or PCC) to 2-ethyltetrahydro-4H-pyran-4-one .[1]
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Reductive Amination: The ketone reacts with an ammonia source (NH₄OAc or NH₃/MeOH) and a reducing agent (NaBH₃CN or H₂/Pd-C) to yield the amine.[1]
Protocol: Reductive Amination of 2-Ethyl-4-Pyranone
This protocol assumes the ketone intermediate is available.[1]
Reagents: 2-ethyltetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.2 eq), Methanol.[1]
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Formation of Imine: Dissolve 2-ethyltetrahydro-4H-pyran-4-one in dry Methanol under N₂ atmosphere. Add Ammonium Acetate.[1] Stir at RT for 2 hours to equilibrate the imine/iminium species.
-
Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (NaBH₃CN) portion-wise to prevent exotherm.
-
Workup: Stir for 12 hours. Quench with 1N HCl (to pH 2) to decompose excess hydride and hydrolyze boron complexes. Basify with NaOH to pH 12.[1]
-
Extraction: Extract with Dichloromethane (DCM) x3. Dry organics over Na₂SO₄.[1]
-
Purification: The cis and trans isomers can often be separated via column chromatography or crystallization of the HCl salt.[1]
Figure 2: Synthetic pathway via Prins Cyclization and Reductive Amination.[1]
Medicinal Chemistry Applications
LRRK2 Inhibition (Parkinson’s Disease)
The 2-ethyloxan-4-amine moiety appears frequently in patent literature regarding Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[1]
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Mechanism: LRRK2 mutations (e.g., G2019S) increase kinase activity, leading to neurodegeneration.[1][3][4] Inhibitors must cross the Blood-Brain Barrier (BBB).[1]
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Role of the Moiety: The oxane ring reduces the basicity of the amine compared to a cyclohexane analog.[1] This lowers the risk of lysosomal trapping and improves the pharmacokinetic (PK) profile.[1] The 2-ethyl group provides steric bulk that fills hydrophobic pockets in the ATP-binding site of the kinase.[1]
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Key Reference: Patents by major pharmaceutical entities (e.g., Genentech, Pfizer) utilize this amine to functionalize the C8 position of imidazo[4,5-c]quinoline scaffolds [1].[1]
Bioisosterism[1]
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Vs. Cyclohexylamine: Higher polarity (lower LogP), better solubility.[1]
-
Vs. Piperidine: No basic nitrogen in the ring; the exocyclic amine allows for more precise pKa tuning of the final drug molecule.[1]
Handling and Safety Data
While specific toxicological data for this intermediate is limited, standard protocols for aliphatic amines apply.[1]
| Hazard Class | Statement | Precaution |
| Skin Corr.[1] 1B | Causes severe skin burns | Wear nitrile gloves and face shield.[1] |
| Eye Dam. 1 | Causes serious eye damage | Safety goggles required.[1] |
| Acute Tox.[1][5] (Oral) | Harmful if swallowed | Do not pipette by mouth.[1] |
Storage: Hygroscopic. Store under Nitrogen or Argon at 2–8°C. Convert to Hydrochloride salt (solid) for long-term stability.
References
-
Genentech, Inc. (2018). Imidazo[4,5-c]quinoline and imidazo[4,5-c][1,5]naphthyridine derivatives as LRRK2 inhibitors. Patent WO20180050407A1.[1]
-
PubChem. (2023).[1] Compound Summary: 2-ethyloxan-4-amine.[1][6][7] National Library of Medicine.[1] [1]
-
ChemicalBook. (2023).[1] 2-ethyloxan-4-amine Properties and Supplier Data.
Sources
- 1. (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran [webbook.nist.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. KR20180050407A - Imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthyridine derivatives as LRRK2 inhibitors - Google Patents [patents.google.com]
- 4. RU2722149C1 - New derivatives of imidazo [4,5-c] quinolines and imidazo [4,5-c] [1,5] naphthyridines as lrrk2 inhibitors - Google Patents [patents.google.com]
- 5. N-(2-aminoethyl)-N-methyloxan-4-amine dihydrochloride | C8H20Cl2N2O | CID 86811691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-ethyloxan-4-amine (C7H15NO) [pubchemlite.lcsb.uni.lu]
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